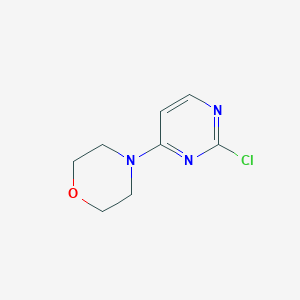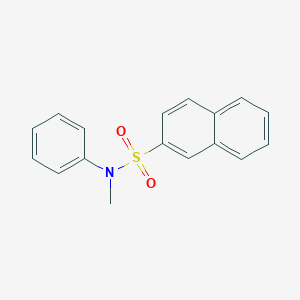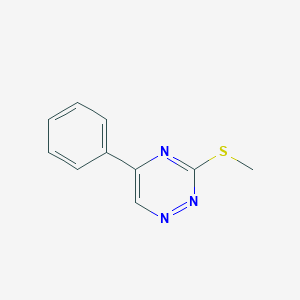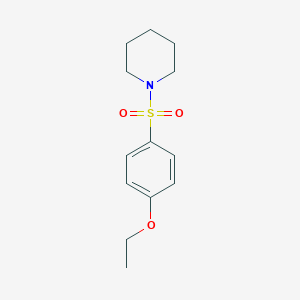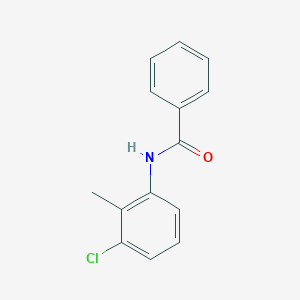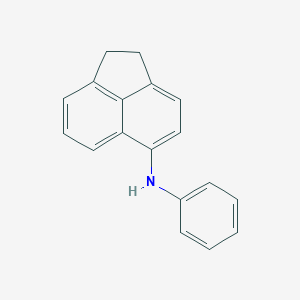
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenyl-1,2-dihydroacenaphthylene-5-amine and has the chemical formula C16H15N. It is a crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. In
Wissenschaftliche Forschungsanwendungen
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In a study published in the Journal of Materials Chemistry by Lee et al. (2012), it was reported that 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- exhibited high electron mobility in OFETs.
Wirkmechanismus
The mechanism of action of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is not well understood. However, it is believed to act as a charge transport material due to its good electron transport properties. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescence-based assays.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. However, a study published in the Journal of Organic Chemistry by Kato et al. (2011) reported that this compound did not exhibit any cytotoxicity against HeLa cells, indicating that it may be safe for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is its good electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in biological applications.
Zukünftige Richtungen
There are several future directions for research on 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. One potential direction is to explore its potential applications in organic electronics further. This compound has shown promise as a charge transport material in OFETs and OSCs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is to explore its potential applications in biological assays. Its fluorescence properties make it a potential candidate for use in fluorescence-based assays, and further research could lead to the development of more sensitive and specific assays.
Conclusion
In conclusion, 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. Its good electron transport properties make it a potential candidate for use in organic electronics, while its fluorescence properties make it a potential candidate for use in biological assays. Further research is needed to explore its potential applications further and to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- involves the reaction of 1,2-dihydroacenaphthylene-5-amine with phenyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields the desired product, which can be purified through recrystallization. This synthesis method has been reported in a study published in the Journal of Organic Chemistry by Kato et al. (2011).
Eigenschaften
CAS-Nummer |
102027-91-8 |
|---|---|
Produktname |
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- |
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
InChI-Schlüssel |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
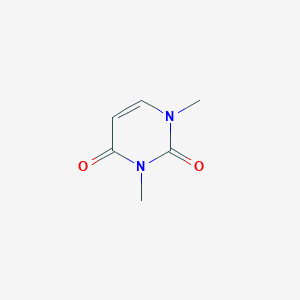
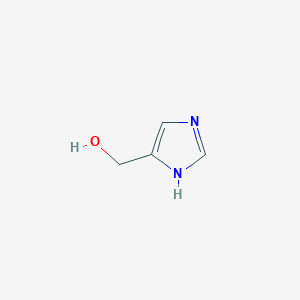
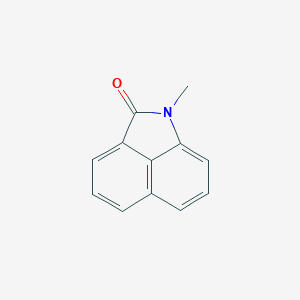
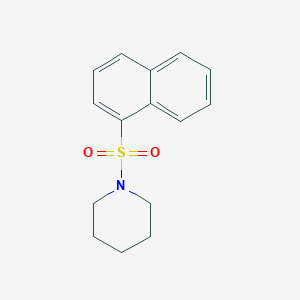
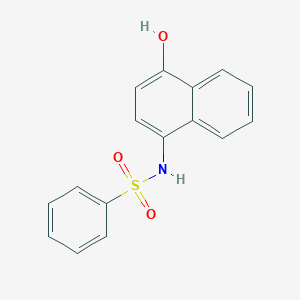
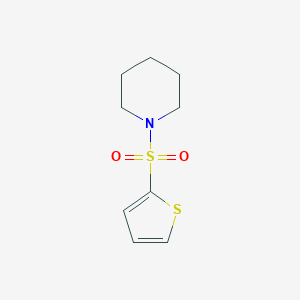
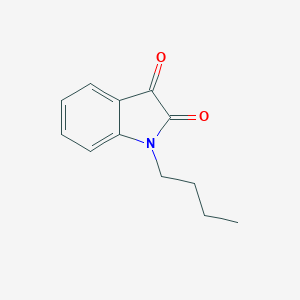
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
